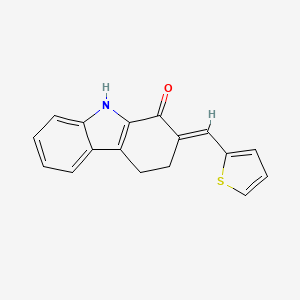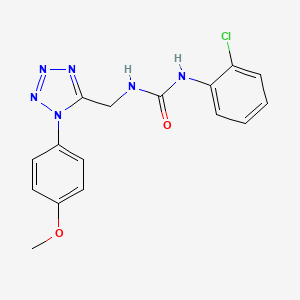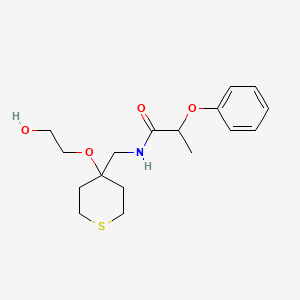![molecular formula C10H9ClN2OS B2652981 1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 90772-94-4](/img/structure/B2652981.png)
1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” has a CAS Number of 90772-94-4 and a molecular weight of 240.71 . Its IUPAC name is 3-(2-chlorobenzyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Synthesis and Pharmacological Potential
A systematic study focused on synthesizing N-substituted derivatives of a compound structurally similar to 1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, revealing their potential as antibacterial agents. These derivatives showed significant antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibitory effects on α-chymotrypsin enzyme. The study highlights the derivatives' synthesis pathway and their pharmacological evaluation, including molecular docking studies to identify active binding sites, showcasing their potential in antibacterial applications and enzyme inhibition (Siddiqui et al., 2014).
Molecular Structure and Interaction Studies
Research on imidazole-containing bisphenol derivatives, closely related to the compound of interest, has been conducted to understand their structural characteristics and potential for anion binding. These studies provide insights into the molecular interactions and the stability of the compounds in various states, contributing to the broader understanding of similar imidazole derivatives' chemical and physical properties (Nath & Baruah, 2012).
Catalytic Applications
The use of imidazole-based ionic liquids for catalyzing the synthesis of complex organic compounds, such as dibenzo[a,j]xanthenes, has been explored. These studies demonstrate the utility of imidazole derivatives in facilitating chemical reactions, offering insights into their potential application in organic synthesis and the development of new catalytic methods (Gong et al., 2009).
Antimicrobial and Antifungal Activities
Investigations into the antimicrobial and antifungal activities of novel imidazole-based compounds have been conducted. These studies highlight the potential of such compounds, including derivatives of this compound, as effective agents against a variety of bacterial and fungal pathogens (ANISSETTI & Reddy, 2012).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds structurally related to this compound have been thoroughly explored. These studies provide valuable information on the synthesis routes, structural analysis, and potential applications of these compounds in pharmaceuticals and agrochemicals, underscoring their significance in scientific research and development (Yang, 2010).
Safety and Hazards
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUVYMHSDEGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)
![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)


![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)

![N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2652914.png)
![(2E)-2-[[4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]acetaldehyde](/img/structure/B2652915.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B2652916.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2652920.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)